molecular formula C48H91NO4 B12708057 (2-(Henicos-12-enyl)-4,5-dihydro-4-(hydroxymethyl)-4-oxazolidinyl)methyl docos-13-enoate CAS No. 94199-62-9

(2-(Henicos-12-enyl)-4,5-dihydro-4-(hydroxymethyl)-4-oxazolidinyl)methyl docos-13-enoate

Cat. No.: B12708057
CAS No.: 94199-62-9
M. Wt: 746.2 g/mol
InChI Key: HCQJDCWTDOGGOJ-XPWSMXQVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(Henicos-12-enyl)-4,5-dihydro-4-(hydroxymethyl)-4-oxazolidinyl)methyl docos-13-enoate is a complex organic compound with a unique structure that includes long-chain alkenes and oxazolidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Henicos-12-enyl)-4,5-dihydro-4-(hydroxymethyl)-4-oxazolidinyl)methyl docos-13-enoate typically involves multiple steps, including the formation of the oxazolidinyl ring and the attachment of the long-chain alkenes. Common synthetic routes may involve:

    Formation of the Oxazolidinyl Ring: This can be achieved through the reaction of an amino alcohol with an epoxide under acidic or basic conditions.

    Attachment of Long-Chain Alkenes: This step may involve the use of Grignard reagents or other organometallic compounds to introduce the long-chain alkenes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-(Henicos-12-enyl)-4,5-dihydro-4-(hydroxymethyl)-4-oxazolidinyl)methyl docos-13-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the double bonds in the long-chain alkenes.

    Substitution: The oxazolidinyl ring can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce saturated alkanes.

Scientific Research Applications

Chemistry

In chemistry, (2-(Henicos-12-enyl)-4,5-dihydro-4-(hydroxymethyl)-4-oxazolidinyl)methyl docos-13-enoate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may be studied for its potential biological activity. The presence of long-chain alkenes and oxazolidinyl groups could make it a candidate for drug development or as a probe in biochemical assays.

Medicine

In medicine, the compound’s potential therapeutic properties could be explored. Its structure may allow it to interact with specific biological targets, making it a candidate for drug discovery.

Industry

In industry, this compound could be used in the production of specialty chemicals, polymers, or as an additive in various formulations.

Mechanism of Action

The mechanism of action of (2-(Henicos-12-enyl)-4,5-dihydro-4-(hydroxymethyl)-4-oxazolidinyl)methyl docos-13-enoate involves its interaction with molecular targets such as enzymes or receptors. The oxazolidinyl ring may interact with specific binding sites, while the long-chain alkenes could influence the compound’s overall conformation and binding affinity. The exact pathways and targets would depend on the specific application and biological context.

Properties

CAS No.

94199-62-9

Molecular Formula

C48H91NO4

Molecular Weight

746.2 g/mol

IUPAC Name

[2-[(E)-henicos-12-enyl]-4-(hydroxymethyl)-1,3-oxazolidin-4-yl]methyl (E)-docos-13-enoate

InChI

InChI=1S/C48H91NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-46-49-48(43-50,44-52-46)45-53-47(51)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,46,49-50H,3-16,21-45H2,1-2H3/b19-17+,20-18+

InChI Key

HCQJDCWTDOGGOJ-XPWSMXQVSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCCCCCC1NC(CO1)(CO)COC(=O)CCCCCCCCCCC/C=C/CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCC1NC(CO1)(CO)COC(=O)CCCCCCCCCCCC=CCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.